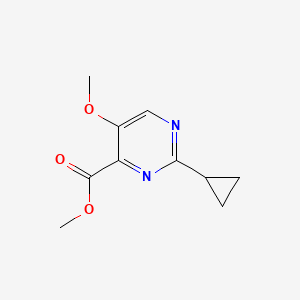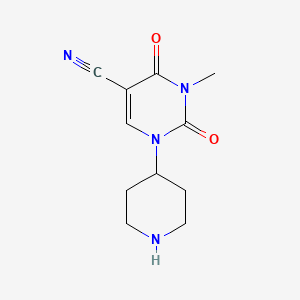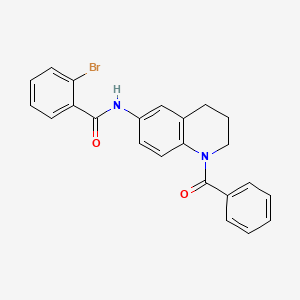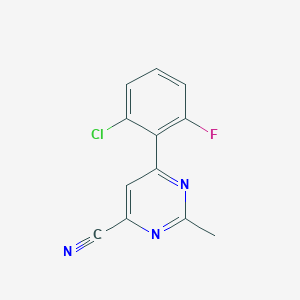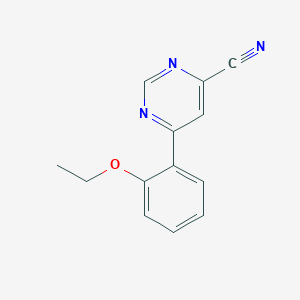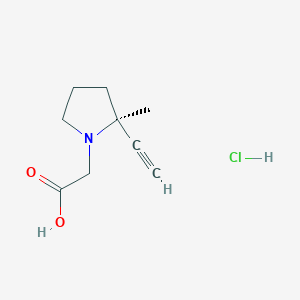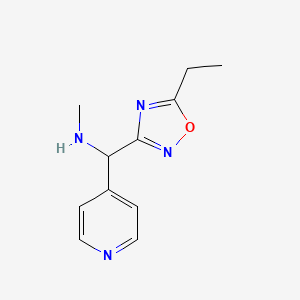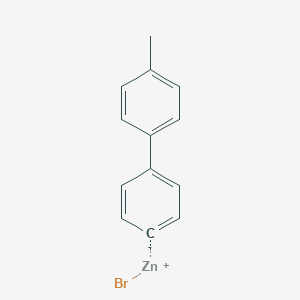
3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one is a synthetic organic compound that belongs to the class of pyridinones This compound is characterized by the presence of a chloromethyl group and a tetrahydro-2H-pyran-2-ylmethyl group attached to a pyridin-2(1H)-one core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chloromethyl Group: The chloromethyl group can be introduced via a chloromethylation reaction using reagents such as formaldehyde and hydrochloric acid.
Attachment of the Tetrahydro-2H-pyran-2-ylmethyl Group: This step involves the alkylation of the pyridinone core with a tetrahydro-2H-pyran-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Addition Reactions: The double bonds in the pyridinone core can participate in addition reactions with suitable reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridinones, while oxidation and reduction can lead to the formation of different oxidized or reduced derivatives.
Applications De Recherche Scientifique
3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The tetrahydro-2H-pyran-2-ylmethyl group can enhance the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(bromomethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one: Similar structure with a bromomethyl group instead of a chloromethyl group.
3-(hydroxymethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one: Similar structure with a hydroxymethyl group instead of a chloromethyl group.
3-(methyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one: Similar structure with a methyl group instead of a chloromethyl group.
Uniqueness
The uniqueness of 3-(chloromethyl)-1-((tetrahydro-2H-pyran-2-yl)methyl)pyridin-2(1H)-one lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the chloromethyl group allows for versatile chemical modifications, while the tetrahydro-2H-pyran-2-ylmethyl group enhances its stability and bioavailability.
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
3-(chloromethyl)-1-(oxan-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C12H16ClNO2/c13-8-10-4-3-6-14(12(10)15)9-11-5-1-2-7-16-11/h3-4,6,11H,1-2,5,7-9H2 |
Clé InChI |
DLXUREPMUCIORL-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)CN2C=CC=C(C2=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



